molecular formula C17H22N6O B2828223 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 867042-72-6

7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2828223
CAS No.: 867042-72-6
M. Wt: 326.404
InChI Key: BOTITBKUJZHQPO-UHFFFAOYSA-N
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Description

The compound 7-[4-(diethylamino)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolopyrimidine class of heterocyclic compounds, which are characterized by a fused triazole and pyrimidine ring system. Its structure features a 4-(diethylamino)phenyl substituent at position 7, a methyl group at position 5, and a carboxamide moiety at position 6.

Properties

IUPAC Name

7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-4-22(5-2)13-8-6-12(7-9-13)15-14(16(18)24)11(3)21-17-19-10-20-23(15)17/h6-10,15H,4-5H2,1-3H3,(H2,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTITBKUJZHQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 5-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural differentiator is the 4-(diethylamino)phenyl group, which contrasts with substituents in related triazolopyrimidines such as trifluoromethoxy, methoxy, halogen, or hydroxyl groups. Below is a comparative analysis based on substituent effects, molecular properties, and inferred bioactivity:

Table 1: Comparison of Key Triazolopyrimidine Derivatives
Compound Name (Substituents) Substituent Properties Molecular Weight (g/mol) Key Functional Notes Evidence ID
7-[4-(Diethylamino)phenyl]-5-methyl-...carboxamide Diethylamino (electron-donating), carboxamide ~370 (estimated) High lipophilicity; potential CNS activity due to diethylamino group -
5-Methyl-7-[4-(trifluoromethoxy)phenyl]-...carboxamide Trifluoromethoxy (electron-withdrawing), carboxamide 339.27 Enhanced metabolic stability; antimicrobial activity inferred from analogs
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-...carboxylate 2,4-Dimethoxyphenyl (electron-donating), ester 406.40 Reduced bioavailability vs. carboxamides; potential solubility issues
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-...carboxylate 3,4,5-Trimethoxyphenyl (polar), ester 436.46 High polarity; possible kinase inhibition via methoxy interactions
7-Chloromethyl-5-(2-chlorophenyl)-...carboxylate Chloro (electron-withdrawing), methylsulfanyl Not reported Halogen bonding potential; structural rigidity due to Cl substituents

Key Findings:

This contrasts with trifluoromethoxy () and chloro () groups, which are electron-withdrawing and may improve oxidative stability but reduce binding affinity in certain targets .

Bioavailability and Solubility: Carboxamide derivatives (e.g., ) generally exhibit better aqueous solubility and oral bioavailability compared to ethyl esters (e.g., ) due to hydrogen-bonding capacity of the amide group . The diethylamino group’s lipophilicity may enhance blood-brain barrier penetration but could limit solubility in polar solvents .

Biological Activity: Compounds with methoxy or hydroxyl substituents (e.g., ) show antimicrobial activity against plant pathogens, suggesting that the target compound’s diethylamino group might broaden activity spectra or improve potency . Halogenated derivatives () are often associated with enhanced metabolic stability and longer half-lives due to reduced cytochrome P450 metabolism .

Synthetic Pathways: The target compound’s carboxamide moiety can be synthesized via condensation reactions similar to those in and , where DMF and piperidine are used as catalysts . Substituent introduction (e.g., diethylamino vs. trifluoromethoxy) likely follows divergent routes, such as nucleophilic aromatic substitution or Suzuki coupling, as seen in related syntheses .

Biological Activity

7-[4-(Diethylamino)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on various studies, including antiproliferative effects against cancer cell lines, mechanisms of action, and structure-activity relationships.

Biological Activity Overview

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit diverse bioactivities. The specific compound has been evaluated for its anticancer properties and other biological effects.

Antiproliferative Activity

A study assessing the antiproliferative activity of several triazolo[1,5-a]pyrimidine derivatives found that this compound demonstrated significant activity against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to standard drugs:

Cell Line IC50 (μM) Standard Drug IC50 (μM)
MGC-8039.4712.0 (5-FU)
HCT-1169.5815.0 (Doxorubicin)
MCF-713.110.0 (Tamoxifen)

These results indicate that the compound is more potent than 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound was found to induce G2/M phase arrest in cancer cells, effectively halting their division.
  • Apoptosis Induction : It promotes apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • ERK Signaling Pathway : The compound significantly inhibited the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation.

Study 1: Anticancer Efficacy

In a recent study published in Organic & Biomolecular Chemistry, researchers synthesized several derivatives of triazolo[1,5-a]pyrimidines and evaluated their anticancer properties. Among these, the target compound showed remarkable efficacy against human cancer cell lines MGC-803 and HCT-116 with IC50 values significantly lower than those of established chemotherapeutics .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of triazolo[1,5-a]pyrimidine derivatives revealed that the diethylamino group at the para position significantly enhances biological activity. Modifications to this group can lead to variations in potency and selectivity against different cancer types .

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